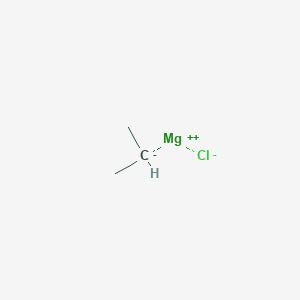
2,2,4,4-Tetramethylpentane
Descripción general
Descripción
2,2,4,4-Tetramethylpentane is a chemical compound that has been the subject of various studies due to its unique properties and reactions. The compound has been analyzed in different contexts, including its vibrational spectra, molecular structure, and behavior under ionizing radiation, as well as its reactivity on transition metal films.
Synthesis Analysis
The synthesis of compounds related to 2,2,4,4-tetramethylpentane has been explored in the context of creating complex molecular structures. For instance, the synthesis of tetranuclear cubane-like and chain-like iron(II) complexes based on a pentadentate dinucleating ligand derived from a similar pentan-3-ol structure has been reported. These syntheses involve intricate coordination chemistry and provide insights into the magnetic properties of the resulting complexes .
Molecular Structure Analysis
The molecular structure of derivatives of 2,2,4,4-tetramethylpentane has been determined using X-ray diffraction techniques. For example, the structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol has been elucidated, revealing a monoclinic unit-cell and the orientation of various groups with respect to the benzene nucleus . Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions Analysis
The reactivity of 2,2,4,4-tetramethylpentane has been studied on transition metal films. It was found that the cyclisation and rearrangement products of this compound on metals like Ir, Rh, Pd, and Pt do not involve chemisorbed carbene or carbyne species, which suggests alternative mechanisms for these reactions . Additionally, reactions of related compounds with formaldehyde have been investigated, leading to a variety of condensation products and providing insight into the reactivity of the ketone functional group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,4,4-tetramethylpentane have been studied through experimental and theoretical methods. For instance, the ion yield of 2,2,4,4-tetramethylpentane has been measured under various electric fields, revealing a saturation of free electron production for highly ionizing radiation. This behavior can be described using Onsager Theory and a Birks factor, which shows a dependence on the electric field strength . Additionally, the vibrational spectra of 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol, a compound with a similar structure, have been analyzed both theoretically and experimentally, highlighting the strong coupling of protonic vibrations with other vibrations in the molecule .
Aplicaciones Científicas De Investigación
“2,2,4,4-Tetramethylpentane” is a chemical compound with the formula C9H20. It’s a type of hydrocarbon, specifically an alkane . Alkanes are major components of natural gas and petroleum .
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include various properties such as boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity at saturation pressure, and refractive index . These properties are essential for researchers in fields like physical chemistry and chemical engineering .
Another compound, “3-Pentanone, 2,2,4,4-tetramethyl-”, has a similar structure to "2,2,4,4-Tetramethylpentane" . It’s a type of ketone, and its molecular weight is 142.2386 . NIST provides data on its mass spectrum and gas chromatography , which are important for researchers in analytical chemistry .
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include various properties such as boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity at saturation pressure, and refractive index . These properties are essential for researchers in fields like physical chemistry and chemical engineering .
Another compound, “3-Pentanone, 2,2,4,4-tetramethyl-”, has a similar structure to "2,2,4,4-Tetramethylpentane" . It’s a type of ketone, and its molecular weight is 142.2386 . NIST provides data on its mass spectrum and gas chromatography , which are important for researchers in analytical chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
2,2,4,4-tetramethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMULFRCHLJNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147870 | |
| Record name | Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,4,4-Tetramethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
20.0 [mmHg] | |
| Record name | 2,2,4,4-Tetramethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,4,4-Tetramethylpentane | |
CAS RN |
1070-87-7 | |
| Record name | Di-tert-Butylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-Butylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,2,4,4-tetramethyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-TERT-BUTYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JS6EAL3EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



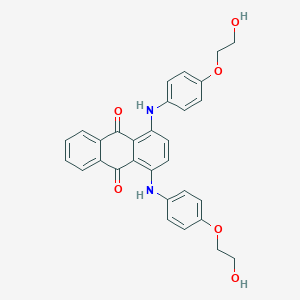
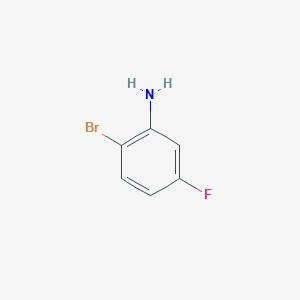
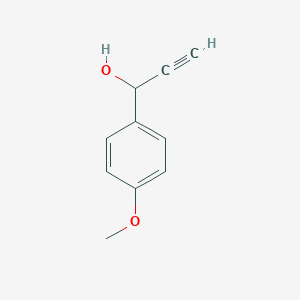
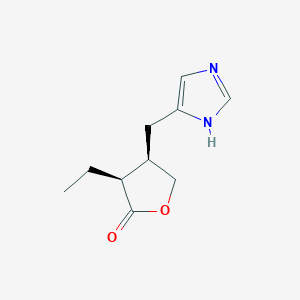
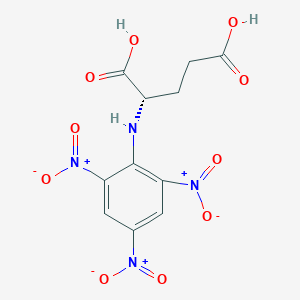
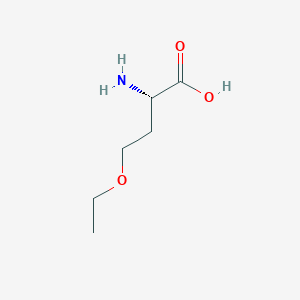
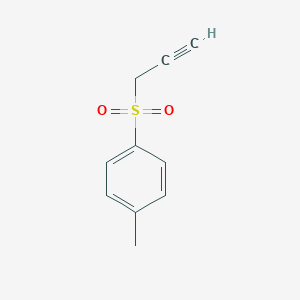
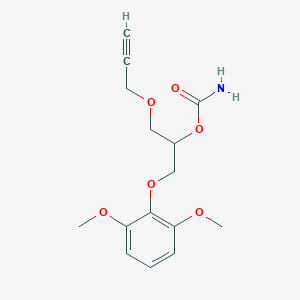
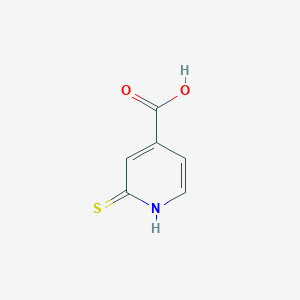
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
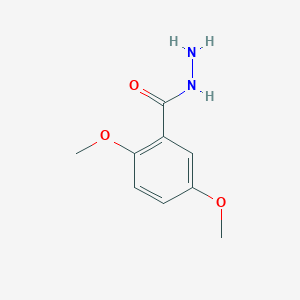
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
